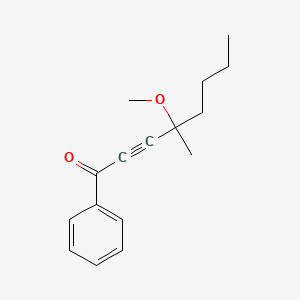
Copper--neodymium (4/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper–neodymium (4/1) is an intermetallic compound composed of copper and neodymium in a 4:1 ratio This compound is part of a class of materials known for their unique magnetic, electrical, and catalytic properties Neodymium, a rare earth element, is known for its strong magnetic properties, while copper is renowned for its excellent electrical and thermal conductivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper–neodymium (4/1) can be synthesized through various methods, including carbothermic reduction and arc melting. In the carbothermic reduction method, neodymium(III) oxide (Nd2O3) is reduced using carbon in the presence of copper as a solvent metal. This process involves heating the mixture in a graphite resistance furnace, leading to the formation of copper–neodymium intermetallics .
Industrial Production Methods: Industrial production of copper–neodymium (4/1) typically involves high-temperature processes such as arc melting. In this method, the raw materials (copper and neodymium oxide) are melted together in an arc furnace, resulting in the formation of the desired intermetallic compound. This method is favored for its efficiency and ability to produce high-purity materials.
Análisis De Reacciones Químicas
Types of Reactions: Copper–neodymium (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxygen to form oxides, and with acids to form salts.
Common Reagents and Conditions:
Oxidation: When exposed to air, copper–neodymium (4/1) can oxidize, forming copper oxide and neodymium oxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents to revert to its metallic form.
Substitution: It can undergo substitution reactions with halogens, forming halide compounds.
Major Products:
Oxidation: Copper oxide (CuO) and neodymium oxide (Nd2O3).
Reduction: Metallic copper and neodymium.
Substitution: Copper halides (e.g., CuCl2) and neodymium halides (e.g., NdCl3).
Aplicaciones Científicas De Investigación
Copper–neodymium (4/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: Research is ongoing into its potential use in targeted drug delivery systems, where its magnetic properties can be utilized to guide drugs to specific sites in the body.
Industry: Copper–neodymium (4/1) is used in the production of high-performance magnets, which are essential components in electric motors, generators, and other electronic devices
Mecanismo De Acción
The mechanism by which copper–neodymium (4/1) exerts its effects is primarily related to its magnetic and electronic properties. The compound interacts with magnetic fields, making it useful in applications such as MRI and magnetic data storage. At the molecular level, the copper and neodymium atoms in the compound can participate in electron transfer reactions, which are crucial in catalytic processes .
Comparación Con Compuestos Similares
Copper–neodymium (4/1) can be compared with other intermetallic compounds and rare earth alloys:
Copper–iron (CuFe): Unlike copper–neodymium, copper–iron alloys are more commonly used in structural applications due to their mechanical strength.
Neodymium–iron–boron (NdFeB): This compound is widely known for its use in permanent magnets. While copper–neodymium (4/1) also has magnetic properties, NdFeB magnets are stronger and more widely used in commercial applications.
Copper–nickel (CuNi): Copper–nickel alloys are known for their corrosion resistance and are commonly used in marine applications.
Propiedades
| 77011-79-1 | |
Fórmula molecular |
Cu4Nd |
Peso molecular |
398.43 g/mol |
Nombre IUPAC |
copper;neodymium |
InChI |
InChI=1S/4Cu.Nd |
Clave InChI |
DTAFMUJUYCEGIU-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Cu].[Cu].[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)

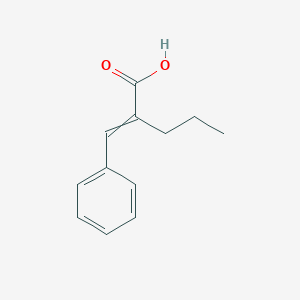
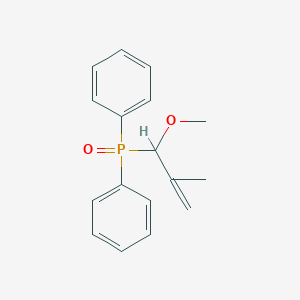
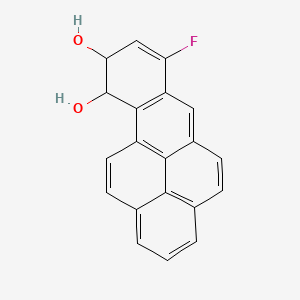
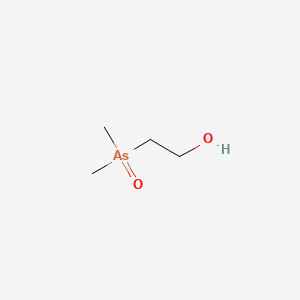
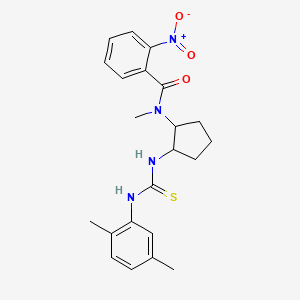
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
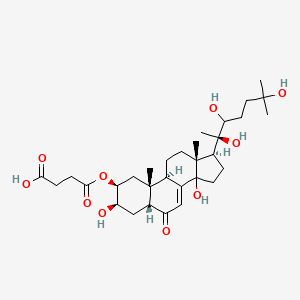
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)
